(5R)-2,3,4,5-Tetrahydro-3,8-dimethyl-5α-phenyl-1H-3-benzazepin-7-ol (5R)-2,3,4,5-Tetrahydro-3,8-dimethyl-5α-phenyl-1H-3-benzazepin-7-ol
Brand Name: Vulcanchem
CAS No.: 105301-43-7
VCID: VC0020952
InChI: InChI=1S/C18H21NO/c1-13-10-15-8-9-19(2)12-17(16(15)11-18(13)20)14-6-4-3-5-7-14/h3-7,10-11,17,20H,8-9,12H2,1-2H3/t17-/m1/s1
SMILES: CC1=CC2=C(C=C1O)C(CN(CC2)C)C3=CC=CC=C3
Molecular Formula: C18H21NO
Molecular Weight: 267.4 g/mol

(5R)-2,3,4,5-Tetrahydro-3,8-dimethyl-5α-phenyl-1H-3-benzazepin-7-ol

CAS No.: 105301-43-7

Main Products

VCID: VC0020952

Molecular Formula: C18H21NO

Molecular Weight: 267.4 g/mol

(5R)-2,3,4,5-Tetrahydro-3,8-dimethyl-5α-phenyl-1H-3-benzazepin-7-ol - 105301-43-7

CAS No. 105301-43-7
Product Name (5R)-2,3,4,5-Tetrahydro-3,8-dimethyl-5α-phenyl-1H-3-benzazepin-7-ol
Molecular Formula C18H21NO
Molecular Weight 267.4 g/mol
IUPAC Name (5R)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol
Standard InChI InChI=1S/C18H21NO/c1-13-10-15-8-9-19(2)12-17(16(15)11-18(13)20)14-6-4-3-5-7-14/h3-7,10-11,17,20H,8-9,12H2,1-2H3/t17-/m1/s1
Standard InChIKey VIIFGDUCRDGNRG-QGZVFWFLSA-N
Isomeric SMILES CC1=CC2=C(C=C1O)[C@H](CN(CC2)C)C3=CC=CC=C3
SMILES CC1=CC2=C(C=C1O)C(CN(CC2)C)C3=CC=CC=C3
Canonical SMILES CC1=CC2=C(C=C1O)C(CN(CC2)C)C3=CC=CC=C3
PubChem Compound 10400793
Last Modified Nov 11 2021
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